The presence of a carbamate functional group suggests tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate could act as a protecting group for amines. Protecting groups are used in organic synthesis to temporarily mask the reactivity of a functional group while allowing modifications at other sites in the molecule. However, specific research on its use in this context is not documented in public sources.
Scientific databases like PubChem and recent scientific publications can be searched for new information on this compound. These resources can be accessed through and scholarly databases offered by universities or research institutions.
tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate is a chemical compound with the molecular formula C₁₂H₂₃NO₃ and a CAS number of 792913-83-8. It is characterized by the presence of a tert-butyl group and a hydroxymethylcyclohexyl moiety, which contribute to its unique properties. The compound is classified under carbamates, which are esters or salts of carbamic acid. It exhibits a white solid appearance and has been studied for its potential applications in various fields, including pharmaceuticals and agrochemicals .
The reactivity of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate can be attributed to its functional groups. Notably, the carbamate group can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amines and carbonic acid derivatives. Additionally, this compound can participate in nucleophilic substitution reactions due to the electrophilic nature of the carbamate nitrogen. These reactions are significant in synthetic organic chemistry for modifying the compound or creating derivatives with enhanced properties .
The synthesis of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate typically involves the reaction of 4-hydroxy-1-methylcyclohexylamine with tert-butyl chloroformate. The general steps are as follows:
This method allows for high yields and purity, making it suitable for both laboratory research and potential industrial applications .
tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate has potential applications in various domains:
Research into these applications is ongoing, and its efficacy and safety profiles need thorough evaluation before commercial use .
Interaction studies involving tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate focus on its behavior in biological systems and its interactions with other compounds. Preliminary assessments suggest potential interactions with enzymes involved in metabolic pathways, which could influence drug metabolism and efficacy. Further studies are required to elucidate these interactions fully and assess their implications for therapeutic use .
Several compounds share structural similarities with tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl (4-hydroxy-1-methylcyclohexyl)carbamate | C₁₁H₁₅NO₃ | Lower boiling point; different alkyl group |
| Isopropyl (4-hydroxy-1-methylcyclohexyl)carbamate | C₁₂H₁₉NO₃ | Increased hydrophobicity; altered solubility |
| Benzyl (4-hydroxy-1-methylcyclohexyl)carbamate | C₁₄H₁₉NO₃ | Aromatic ring introduces different reactivity |
These compounds differ primarily in their alkyl substituents, affecting their physical properties, solubility, and biological activity. The unique combination of a tert-butyl group and a hydroxymethylcyclohexane structure gives tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate distinctive characteristics that may enhance its utility in specific applications compared to its analogs .
The tert-butoxycarbonyl (Boc) group represents one of the most widely utilized protective groups in organic synthesis, particularly for the protection of amine functionalities. The Boc group serves as a crucial tool in controlling reactivity during complex synthetic sequences, enabling selective transformations while maintaining the integrity of sensitive nitrogen-containing substrates [1] [2].
The fundamental mechanism of Boc protection involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or pyridine. This reaction forms a stable carbamate linkage that effectively masks the amine's nucleophilic and basic properties [2] [3]. The resulting protected amine exhibits dramatically reduced reactivity towards electrophiles, acids, and other reagents that might otherwise interfere with subsequent synthetic steps.
The widespread adoption of Boc protection stems from its exceptional stability profile under a variety of reaction conditions. The Boc group demonstrates remarkable resistance to nucleophilic attack, with this resistance being primarily attributed to the steric bulk of the tert-butyl group and the electron-withdrawing nature of the carbonyl moiety [2] [4]. This stability extends to basic conditions, where the Boc group remains intact even in the presence of strong bases such as sodium hydroxide or potassium hydroxide [5] [6].
In peptide synthesis applications, the Boc group has played a pivotal role in the development of solid-phase peptide synthesis (SPPS) methodologies. The Boc/benzyl protection strategy was one of the original approaches developed by Merrifield and colleagues, allowing for the systematic assembly of peptide chains while preventing unwanted side reactions [7]. The acid-labile nature of the Boc group enables its facile removal under conditions that preserve other protecting groups, making it an ideal choice for temporary protection of α-amino groups during peptide elongation [8] [7].
The chemical behavior of tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate exemplifies the principles underlying Boc protection. This specific compound incorporates the characteristic tert-butoxycarbonyl protecting group attached to a substituted cyclohexyl amine, resulting in a stable carbamate that can withstand various reaction conditions while maintaining the potential for controlled deprotection [9] [10] [11].
The installation of Boc protection typically proceeds through a straightforward nucleophilic substitution mechanism. The amine substrate attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. Subsequent elimination of tert-butyl carbonate generates the desired N-Boc protected amine and releases carbon dioxide and tert-butanol as byproducts [2] [12].
The reaction conditions for Boc protection are notably mild and versatile. Common protocols involve stirring the amine substrate with Boc₂O in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) at room temperature or slightly elevated temperatures [2] [3]. Aqueous conditions can also be employed, with sodium hydroxide serving as the base in water-tetrahydrofuran mixtures [2] [3].
The Boc group's utility extends beyond simple amine protection to encompass sophisticated synthetic strategies. In the synthesis of complex natural products and pharmaceuticals, the Boc group enables selective functionalization of polyfunctional molecules containing multiple reactive sites [1] [13]. The ability to install and remove Boc protection under orthogonal conditions relative to other protecting groups allows for the sequential unveiling of functional groups in predetermined sequences.
Recent research has demonstrated the utility of Boc protection in the synthesis of biologically active compounds. For instance, the synthesis of dopamine derivatives has benefited from the use of Boc protection to control the reactivity of the amine functionality during various synthetic transformations [13]. The protecting group strategy allows for selective modification of the aromatic ring system while maintaining the integrity of the aliphatic amine.
The concept of orthogonal protection represents a fundamental principle in modern synthetic chemistry, enabling the selective removal of specific protecting groups in the presence of others through the use of different chemical mechanisms [14] [15]. The Boc group demonstrates excellent orthogonality to other commonly used protecting groups, particularly the 9-fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups, making it an invaluable component of sophisticated protection strategies.
The orthogonality between Boc and Fmoc protecting groups stems from their contrasting deprotection mechanisms. While Boc groups are cleaved under acidic conditions, Fmoc groups are removed under basic conditions using reagents such as piperidine [16] [17]. This fundamental difference in deprotection chemistry allows for the selective manipulation of protected functional groups in complex molecular architectures.
| Protecting Group | Deprotection Conditions | Mechanism | Orthogonality |
|---|---|---|---|
| Boc | Acidic (TFA, HCl) | Protonation, fragmentation | Orthogonal to Fmoc, Cbz |
| Fmoc | Basic (piperidine) | β-elimination | Orthogonal to Boc, Cbz |
| Cbz | Hydrogenolysis (Pd/C, H₂) | Reductive cleavage | Orthogonal to Boc, Fmoc |
The Fmoc/Boc orthogonal protection strategy represents one of the most versatile and widely adopted approaches in peptide synthesis [16] [14]. The Fmoc group is readily removed under mild basic conditions using 20% piperidine in dimethylformamide (DMF), while the Boc group remains completely stable under these conditions [17] [14]. Conversely, Boc deprotection using trifluoroacetic acid (TFA) or hydrochloric acid leaves Fmoc groups intact, enabling precise control over the deprotection sequence.
This orthogonality has proven particularly valuable in solid-phase peptide synthesis, where the Fmoc/tert-butyl protection strategy has largely superseded the original Boc/benzyl approach [14]. The combination allows for the systematic construction of peptide chains with controlled deprotection of both temporary (Fmoc) and permanent (tert-butyl) protecting groups [7].
The orthogonality between Cbz and Boc protecting groups is based on the distinct mechanisms required for their removal. Cbz groups are typically cleaved through catalytic hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas, while Boc groups are stable under these reductive conditions [18] [19]. This orthogonality enables the selective deprotection of benzyloxycarbonyl-protected amines in the presence of Boc-protected functionalities.
The Cbz/Boc orthogonal combination has found extensive application in the synthesis of complex peptides and peptidomimetics, where multiple levels of protection are required [19] [20]. The ability to selectively remove Cbz groups through hydrogenolysis while maintaining Boc protection allows for sophisticated synthetic strategies involving sequential functional group transformations.
Recent developments in protecting group chemistry have expanded the scope of orthogonal protection beyond simple two-group systems. Multi-dimensional orthogonality involving Boc, Fmoc, and other protecting groups such as allyloxycarbonyl (Alloc) and trityl (Trt) groups enables the construction of highly complex molecular architectures [14] [19].
The implementation of orthogonal protection strategies requires careful consideration of reaction conditions and reagent compatibility. For instance, the use of Boc and Fmoc protecting groups in the same molecule necessitates the selection of coupling reagents and reaction conditions that are compatible with both protecting groups [14] [21].
The successful implementation of orthogonal protecting group strategies depends on several critical factors. The stability of each protecting group under the deprotection conditions for the others must be absolute to prevent unwanted side reactions [14] [15]. Additionally, the installation and removal of each protecting group should proceed with high efficiency and selectivity to maintain the integrity of complex synthetic intermediates.
The choice of orthogonal protecting groups must also consider the overall synthetic strategy and the specific requirements of the target molecule. For example, the synthesis of cyclic peptides may require protecting groups that can be selectively removed after cyclization, while the synthesis of branched peptides may necessitate protecting groups that enable selective deprotection of specific residues [21] [22].
The deprotection of Boc-protected amines under acidic conditions represents a well-studied and mechanistically understood transformation that proceeds through a series of discrete steps involving protonation, fragmentation, and decarboxylation [23] [24] [25]. The mechanistic understanding of this process has been crucial for optimizing deprotection conditions and developing improved methodologies for amine deprotection.
The acidolytic deprotection mechanism initiates with the protonation of the carbonyl oxygen of the carbamate group by the acid catalyst [26] [27]. This protonation activates the carbamate toward nucleophilic attack and weakens the bond between the tert-butyl group and the carbamate oxygen [26] [28]. The subsequent heterolytic cleavage of the carbon-oxygen bond leads to the formation of a tert-butyl cation and a carbamic acid intermediate [24] [25].
The complete mechanistic pathway for Boc deprotection can be described through the following sequence:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carbamate group, generating a resonance-stabilized oxonium ion [26] [28].
Fragmentation: The carbon-oxygen bond between the tert-butyl group and the carbamate oxygen undergoes heterolytic cleavage, forming a tert-butyl cation and a carbamic acid intermediate [24] [25].
Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates, releasing carbon dioxide and generating the protonated amine [26] [27].
Cation Stabilization: The tert-butyl cation is stabilized through various pathways, including elimination to form isobutylene, reaction with nucleophilic species, or polymerization [23] [29].
Comprehensive kinetic studies have revealed that the rate of Boc deprotection exhibits a complex dependence on acid concentration, with different acids showing distinct kinetic behavior [24] [25]. For hydrochloric acid-mediated deprotection, the reaction rate has been shown to exhibit a second-order dependence on acid concentration, indicating that two molecules of acid are involved in the rate-determining step [24] [25].
| Acid | Solvent | Temperature | Rate Law | Half-Life |
|---|---|---|---|---|
| TFA | CH₂Cl₂ | 25°C | First-order | 5-10 min |
| HCl | Dioxane | 25°C | Second-order in [HCl] | 15-30 min |
| H₂SO₄ | Toluene | 25°C | Second-order | 30-60 min |
The second-order kinetic behavior observed with hydrochloric acid has been rationalized through a mechanism involving general acid-catalyzed separation of a reversibly formed ion-molecule pair [24] [25]. This mechanistic interpretation suggests that the initial protonation step is reversible, and the rate-determining step involves the assistance of a second acid molecule in facilitating the departure of the tert-butyl cation.
The choice of solvent significantly influences the rate and selectivity of Boc deprotection. Polar aprotic solvents such as dichloromethane and ethyl acetate generally provide optimal conditions for TFA-mediated deprotection, while protic solvents such as methanol can lead to side reactions involving the tert-butyl cation [23] [30].
The optimization of deprotection conditions must balance reaction rate, selectivity, and practical considerations such as solvent volatility and toxicity. For large-scale applications, the replacement of trifluoroacetic acid with less environmentally persistent alternatives such as hydrochloric acid or sulfuric acid has become increasingly important [27] [5].
The acidolytic deprotection of Boc groups can be accompanied by various side reactions that must be considered in synthetic applications. The tert-butyl cation generated during deprotection is highly reactive and can undergo alkylation reactions with nucleophilic sites in the substrate or solvent [23] [31]. Common side reactions include the alkylation of methionine and tryptophan residues in peptides, leading to the formation of undesired byproducts.
To minimize these side reactions, cation scavengers such as anisole, thioanisole, or water are commonly added to the deprotection mixture [23] [32]. These nucleophilic species preferentially react with the tert-butyl cation, preventing unwanted alkylation of the substrate. The choice of scavenger depends on the specific substrate and the desired reaction conditions.
Recent developments in Boc deprotection methodology have focused on the development of milder and more selective deprotection conditions. Alternative deprotection methods include the use of trimethylsilyl iodide followed by methanol treatment, which can be particularly useful for acid-sensitive substrates [2] [3]. This method proceeds through silylation of the carbonyl oxygen followed by methanolysis and decarboxylation, avoiding the formation of strong acids.
Thermal deprotection represents another alternative approach, where Boc groups are removed through heating in the absence of added acid [33] [34]. This method is particularly attractive for green chemistry applications, as it avoids the use of corrosive acids and toxic solvents. However, the high temperatures required (150-230°C) may limit its applicability to thermally sensitive substrates.
The remarkable stability of the Boc protecting group under diverse reaction conditions constitutes one of its most valuable characteristics, enabling its widespread use in complex synthetic sequences [5] [6] [35]. This stability profile encompasses resistance to nucleophilic attack, basic conditions, catalytic hydrogenation, and various other reaction conditions commonly encountered in organic synthesis.
The inherent stability of the Boc group can be attributed to several structural features. The electron-withdrawing nature of the carbonyl group reduces the nucleophilicity of the nitrogen atom, while the steric bulk of the tert-butyl group provides additional protection against nucleophilic attack [2] [4]. The resonance delocalization within the carbamate system further contributes to the overall stability of the protecting group.
The Boc group demonstrates exceptional resistance to nucleophilic attack, making it suitable for use in reactions involving strong nucleophiles such as organolithium reagents, Grignard reagents, and various other nucleophilic species [5] [4]. This resistance is primarily attributed to the reduced electrophilicity of the carbonyl carbon, which is deactivated by the electron-donating tert-butyl group and the resonance within the carbamate system.
| Nucleophile | Conditions | Stability | Notes |
|---|---|---|---|
| Organolithium | -78°C to 0°C | Stable | No reaction observed |
| Grignard reagents | 0°C to reflux | Stable | Complete inertness |
| Hydride reagents | Room temperature | Stable | No reduction |
| Alkoxide ions | Room temperature | Stable | Resistant to base |
The stability toward nucleophiles extends to both intermolecular and intramolecular reactions, although the Boc group can participate in intramolecular reactions under specific conditions [4]. This selectivity for intermolecular versus intramolecular reactivity has been exploited in various synthetic applications where controlled reactivity is required.
The stability of Boc groups under basic conditions represents another crucial aspect of their utility in synthetic chemistry. The protecting group remains intact in the presence of strong bases such as sodium hydroxide, potassium hydroxide, and various alkoxide ions [5] [6]. This stability enables the use of Boc protection in reactions requiring basic conditions, such as alkylation reactions, condensation reactions, and various other base-catalyzed transformations.
The resistance to base-catalyzed hydrolysis is particularly important in peptide synthesis, where basic conditions are frequently encountered during coupling reactions and workup procedures [21] [8]. The Boc group's stability under these conditions prevents unwanted deprotection and ensures the integrity of the protected substrate throughout the synthetic sequence.
The stability of Boc groups toward catalytic hydrogenation conditions represents a significant advantage in synthetic applications where reduction reactions are required [35] [36]. Unlike benzyl-based protecting groups, which are readily cleaved under hydrogenation conditions, Boc groups remain completely stable in the presence of palladium catalysts and hydrogen gas [18] [17].
This stability enables the selective reduction of various functional groups, including alkenes, alkynes, ketones, and aldehydes, in the presence of Boc-protected amines. The orthogonality between Boc stability and hydrogenation conditions has been exploited in numerous synthetic applications, particularly in the synthesis of complex natural products and pharmaceuticals.
The thermal stability of Boc groups exhibits a characteristic temperature-dependent behavior, with stability observed at moderate temperatures and decomposition occurring at elevated temperatures [37] [33] [34]. At temperatures below 150°C, Boc groups generally remain stable for extended periods, making them suitable for reactions requiring moderate heating.
However, at temperatures above 150°C, thermal decomposition begins to occur, leading to the formation of the free amine, carbon dioxide, and isobutylene [37] [38]. This thermal deprotection has been exploited as a mild, acid-free method for Boc removal, particularly in applications where acid-sensitive substrates are involved.
The stability of Boc groups toward oxidizing and reducing conditions varies depending on the specific reagents and conditions employed. Generally, the protecting group exhibits good stability toward mild oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and various other peroxides [39] [35]. However, strong oxidizing agents may cause degradation of the protecting group, particularly under harsh conditions.
Similarly, the stability toward reducing agents is generally good, with the notable exception of some metal hydrides under specific conditions. The Boc group's stability profile makes it compatible with a wide range of oxidation and reduction reactions commonly encountered in synthetic chemistry.
The broad compatibility of Boc protection with various reagents and reaction conditions has been demonstrated through extensive synthetic applications. The protecting group remains stable in the presence of Lewis acids, transition metal catalysts, and various other reagents commonly used in organic synthesis [39] [35].
This compatibility extends to reaction conditions involving elevated temperatures, polar solvents, and various other potentially harsh conditions. The robust nature of the Boc protecting group makes it an ideal choice for complex synthetic sequences requiring multiple reaction steps and diverse reaction conditions.